molecular formula C17H28N2O B7155634 N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide

N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide

Cat. No.: B7155634
M. Wt: 276.4 g/mol
InChI Key: KKWCIIBYOAJFNL-UHFFFAOYSA-N
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Description

N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry, catalyst development, and nanomaterials due to their stability and reactivity .

Properties

IUPAC Name

N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-19-4-2-3-16(19)17(20)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11/h11-16H,2-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCIIBYOAJFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)NCC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide typically involves the amidation of adamantane derivatives. One common method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of adamantane derivatives often involves the catalytic hydrogenation of adamantane or its derivatives. This process can be scaled up to produce large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for drug design.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as:

Uniqueness

N-(2-adamantylmethyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific structural features, which combine the adamantane moiety with a pyrrolidine ring. This combination provides a unique set of properties that can be exploited for various applications in chemistry, biology, and medicine .

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